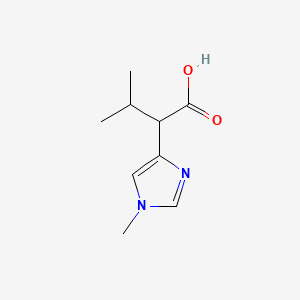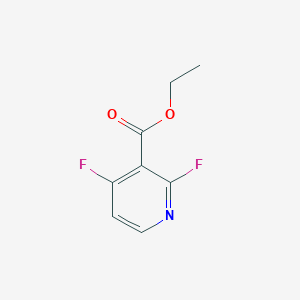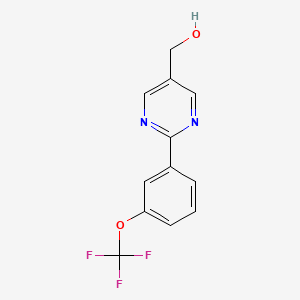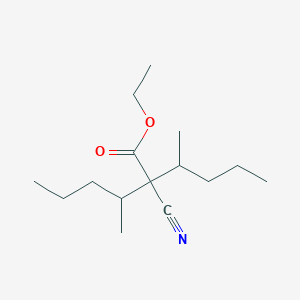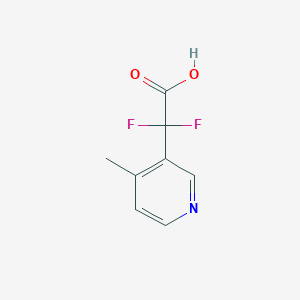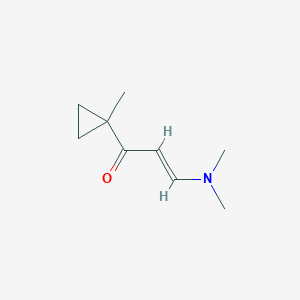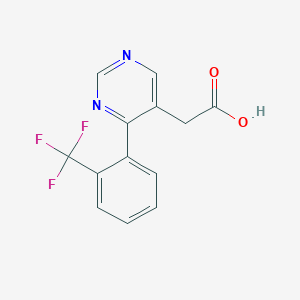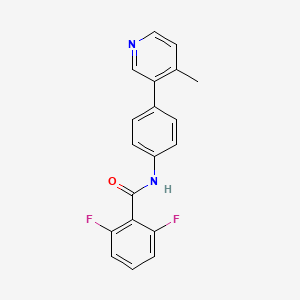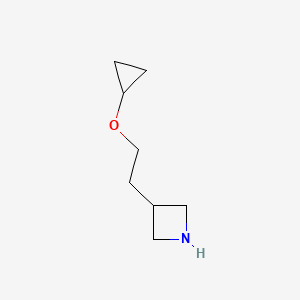![molecular formula C10H19BrO B15241607 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane is an organic compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 3-methylbutan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclopentane. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom. Industrial production methods may involve the use of bromine or hydrobromic acid as brominating agents, along with appropriate solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form corresponding substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form cyclopentanone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide, ammonia, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the cyclopentane ring and the 3-methylbutan-2-yloxy group can interact with different biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can be compared with similar compounds such as:
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane: This compound has a similar structure but with a larger cyclooctane ring.
1-(Bromomethyl)-2-[(3-methylbutan-2-yl)oxy]benzene: This compound features a benzene ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-2-(3-methylbutan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8(3)12-10-6-4-5-9(10)11/h7-10H,4-6H2,1-3H3 |
InChI Key |
MGWWVBQZIISLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

